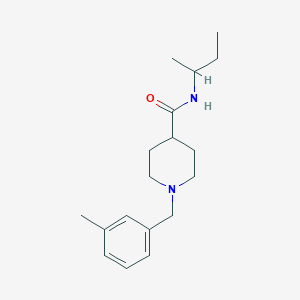
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has been shown to exhibit potent and selective antagonism towards the cannabinoid CB1 receptor.
作用机制
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the CB1 receptor and blocks its activation by endocannabinoids. The CB1 receptor is primarily located in the central nervous system and is involved in several physiological processes such as appetite regulation, pain perception, and mood regulation. The blockade of CB1 receptor by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide leads to a decrease in appetite and food intake, which has potential therapeutic applications in obesity.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It selectively blocks the CB1 receptor, which leads to a decrease in appetite and food intake. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression.
实验室实验的优点和局限性
One of the main advantages of using N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity towards the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor blockade without the confounding effects of other receptors. However, one of the main limitations of using N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is its challenging synthesis process, which limits its availability and increases its cost.
未来方向
There are several future directions for the research on N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods for N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, which would increase its availability and decrease its cost. Another potential direction is the study of the long-term effects of CB1 receptor blockade by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, as well as its potential therapeutic applications in other neuropsychiatric disorders. Additionally, the development of more selective and potent CB1 receptor antagonists could lead to the development of novel therapeutics for obesity and drug addiction.
合成方法
The synthesis of N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with 1,4-dibromobutane to form N-(3-methylbenzyl)-1,4-butanediamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis of N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It is known to selectively block the CB1 receptor, which is involved in several physiological processes such as appetite regulation, pain perception, and mood regulation. The selective antagonism of CB1 receptor by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in obesity, drug addiction, and other neuropsychiatric disorders.
属性
IUPAC Name |
N-butan-2-yl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-15(3)19-18(21)17-8-10-20(11-9-17)13-16-7-5-6-14(2)12-16/h5-7,12,15,17H,4,8-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEABTCNVQWOLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
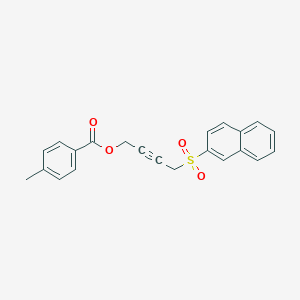
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
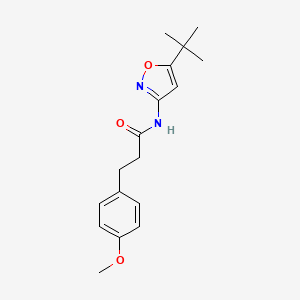

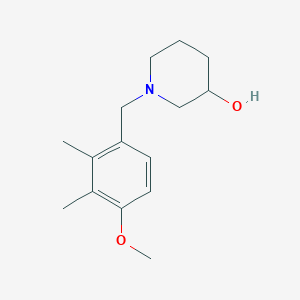
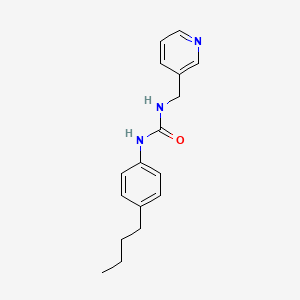
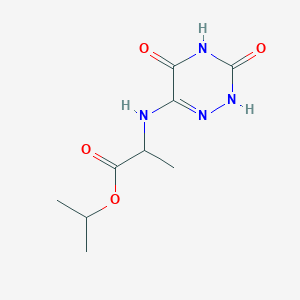
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)